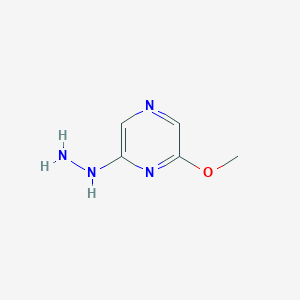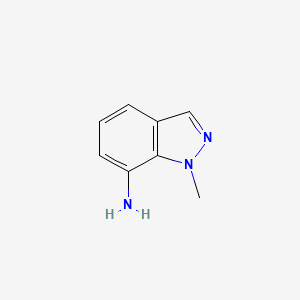
1-(Bromomethyl)-2-methyl-3-nitrobenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of bromomethyl-nitrobenzene derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene involves nitration in water, achieving a high yield and purity . Similarly, 1-(2-Bromoethoxy)-4-nitrobenzene is prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction . These methods indicate that bromomethyl-nitrobenzene compounds can be synthesized through halogenation and nitration reactions, which are common in the preparation of such aromatic compounds.
Molecular Structure Analysis
The molecular structure of bromomethyl-nitrobenzene derivatives is characterized by the presence of bromomethyl groups and nitro groups attached to a benzene ring. X-ray diffraction studies have been used to determine the crystal structures of various bromomethyl-substituted benzenes, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π, which influence the packing and stability of these compounds . Density Functional Theory (DFT) calculations also provide insights into the preferred arrangements of substituents in these molecules .
Chemical Reactions Analysis
Bromomethyl-nitrobenzene derivatives participate in a variety of chemical reactions. For example, electrochemical reductions of 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes in specific solvents can lead to the formation of 1-nitro-2-vinylbenzene, 1H-indole, and dimeric species . The reactivity of the radical anions of these compounds can be significantly influenced by the choice of solvent, as seen in the case of 1-bromo-4-nitrobenzene, which exhibits different behavior in ionic liquids compared to conventional solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromomethyl-nitrobenzene derivatives are determined by their functional groups and molecular structure. The presence of bromine and nitro groups can impart high reactivity, making these compounds suitable intermediates in organic synthesis. The solvates of related compounds, such as 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, show different conformations and packing in the crystalline state, which can affect their reactivity and physical properties . The crystal structure of cocrystallized dibromo-dimethyl-nitrobenzenes also indicates the presence of disorder, which can influence the material's characteristics .
Aplicaciones Científicas De Investigación
Structural Analysis and Material Properties
- 1-(Bromomethyl)-2-methyl-3-nitrobenzene, alongside its chloro counterpart, has been studied for anisotropic displacement parameters. These studies involve both first principles calculations and X-ray diffraction experiments, highlighting its significance in the analysis of molecular structures (Mroz et al., 2020).
Enhancing Polymer Solar Cells
- This compound has been investigated for its role in the electron transfer process of polymer solar cells. When incorporated into poly(3-hexylthiophene) (P3HT)/[6,6]-phenyl-C61-butyric acid methyl ester (PCBM) layers, it significantly improves the power conversion efficiency of the cells (Fu et al., 2015).
Applications in Polymer Synthesis
- 1-(Bromomethyl)-2-methyl-3-nitrobenzene derivatives have been utilized in the synthesis of hyperbranched polyethers. These polymers exhibit interesting properties due to the presence of phenolic hydroxyl groups, which can be modified for various applications (Uhrich et al., 1992).
Analyzing NMR Spectra
- The effect of methyl substituents on the NMR spectra of aromatic protons in various nitrobenzene derivatives, including 1-(bromomethyl)-2-methyl-3-nitrobenzene, has been studied. This research is crucial for understanding molecular interactions and structure determination (Beltrame et al., 1975).
Crystallography and Molecular Interactions
- The crystal structures of several bromo- and bromomethyl-substituted benzenes, including this compound, have been determined. These studies provide insight into molecular interactions like Br···Br, C–H···Br, and C–Br···π, which are key to understanding material properties (Jones et al., 2012).
Investigating Reaction Mechanisms
- Sodium borohydride has been used to study nucleophilic aromatic substitution by hydrogen, with 1-(bromomethyl)-2-methyl-3-nitrobenzene serving as a key compound in these investigations. Such studies are fundamentalto understanding reaction mechanisms in organic chemistry (Gold, Miri, & Robinson, 1980).
Analytical Techniques in Pharmaceutical Analysis
- 1-(Bromomethyl)-2-methyl-3-nitrobenzene has been identified as a potentially genotoxic impurity in pharmaceutical compounds. Hyphenated techniques such as GC–MS and LC–MS have been developed for its determination, highlighting its relevance in ensuring drug safety and compliance with regulatory standards (Raman et al., 2017).
Chemical Reactivity and Solvent Effects
- The reactivity of the radical anion of 1-bromo-4-nitrobenzene, a structurally similar compound, has been explored in room temperature ionic liquids. This research provides insights into the effects of solvents on chemical reactivity, which is crucial for the development of new synthesis methods and materials (Ernst et al., 2013).
Synthesis of Radiochemicals
- 1-(Bromomethyl)-2-methyl-3-nitrobenzene derivatives have been used in the synthesis of radiochemicals like [18F]FP-β-CIT, indicating their potential in creating imaging agents for medical diagnostics (Klok et al., 2006).
Safety And Hazards
The safety and hazards associated with “1-(Bromomethyl)-2-methyl-3-nitrobenzene” would depend on its specific properties. As a brominated compound, it could potentially be harmful if inhaled, ingested, or if it comes into contact with the skin . The presence of the nitro group could also confer certain hazards, as nitro compounds can be explosive under certain conditions .
Propiedades
IUPAC Name |
1-(bromomethyl)-2-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-6-7(5-9)3-2-4-8(6)10(11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWVALMTRXELOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595214 | |
| Record name | 1-(Bromomethyl)-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2-methyl-3-nitrobenzene | |
CAS RN |
39053-40-2 | |
| Record name | 1-(Bromomethyl)-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromomethyl-2-methyl-3-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1320655.png)
![6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1320658.png)
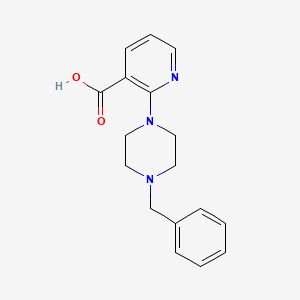

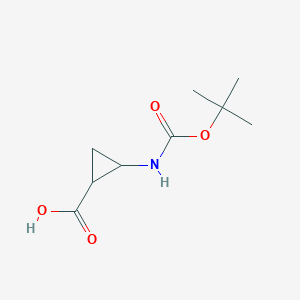
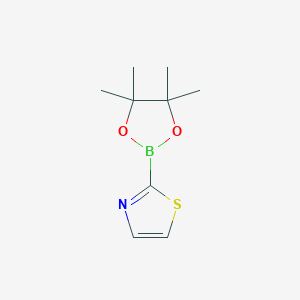

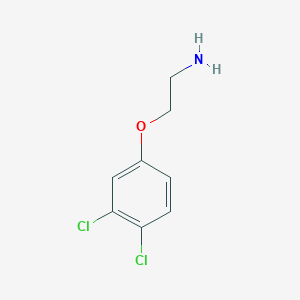
![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B1320686.png)

